1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole
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Overview
Description
1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole is a complex organic compound with a molecular formula of C22H16N8. It belongs to the class of tetrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The compound is characterized by its unique structure, which includes two tetrazole rings and a phenyl group.
Preparation Methods
The synthesis of 1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole can be achieved through several synthetic routes. One common method involves the [3+2] cycloaddition reaction between azides and nitriles. The reaction typically requires the use of a catalyst such as copper(I) iodide and is carried out under mild conditions. Another method involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkyl halides.
Cycloaddition: The tetrazole rings can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like copper(I) iodide and palladium on carbon. Major products formed from these reactions include various substituted tetrazoles and heterocyclic compounds.
Scientific Research Applications
1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole can be compared with other tetrazole derivatives, such as:
1-phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
5-phenyl-1H-tetrazole: Used as a ligand in coordination chemistry and in the synthesis of organolanthanide complexes.
1-phenyl-5-(1-phenyltetrazol-5-yl)tetrazole: Similar in structure but with different functional groups, leading to varied applications in material science and medicinal chemistry.
The uniqueness of this compound lies in its dual tetrazole rings and phenyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N8/c1-4-10-17(11-5-1)16-20(21-23-25-27-29(21)18-12-6-2-7-13-18)22-24-26-28-30(22)19-14-8-3-9-15-19/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTWNYWOFQNCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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